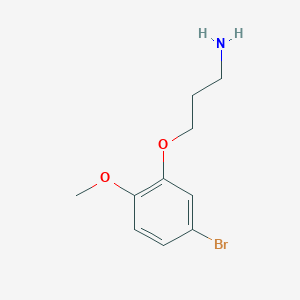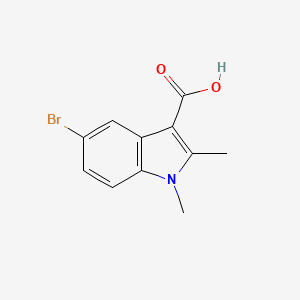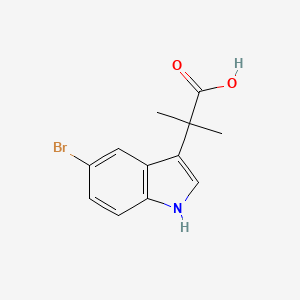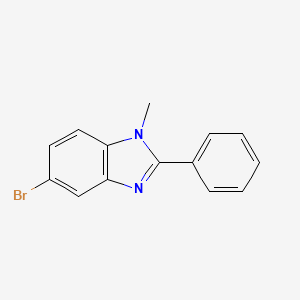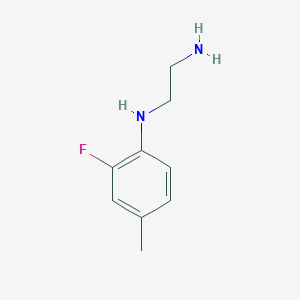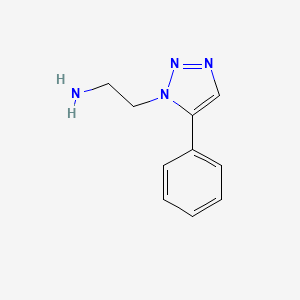
3-Hydroxy-4-methylbenzylamine
Vue d'ensemble
Description
3-Hydroxy-4-methylbenzylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Condensation Products with Hexamethylene Tetramine : A study by Kostyuchenko et al. (1984) explored the reaction of alkylphenols with hexamethylene tetramine, forming compounds like 3,4-dihydro-N-(hydroxybenzyl)-1,3,2-H-benzoxazines. Such reactions are significant in polymer science and material chemistry (Kostyuchenko et al., 1984).
Synthesis of Amino Acids : Yin (2015) synthesized 4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, involving steps that included the use of benzylamine derivatives. This type of synthetic pathway is important in the field of medicinal chemistry and drug design (Jin Yin, 2015).
Marker for Alkylating Agent Exposure : Shuker et al. (1993) discussed the use of urinary markers like 3-alkyladenines (which include benzylamine derivatives) for measuring exposure to carcinogenic alkylating agents. This is vital for epidemiological studies and cancer research (Shuker et al., 1993).
Solubility Study in Pharmaceutical Sciences : Parshad et al. (2004) conducted a solubility study of salts of N-methylbenzylamine and other derivatives, crucial for understanding drug solubility and bioavailability in pharmaceutical sciences (Parshad et al., 2004).
Environmental Chemistry Applications : Alvarez et al. (2009) used derivatives of benzylamine in the study of photo-oxidation of furans, highlighting the role of these compounds in understanding atmospheric chemistry and environmental pollution (Alvarez et al., 2009).
Bioreductive Prodrugs in Cancer Therapy : Hay et al. (1999) explored 4-nitrobenzyl carbamates (related to benzylamine) as triggers for bioreductive drugs in cancer therapy, highlighting the role of these compounds in developing novel cancer treatments (Hay et al., 1999).
Neurobiology Research : Kuboia et al. (1996) studied the effects of a phenylethanolamine N-methyltransferase inhibitor, a benzylamine derivative, on alpha-2-adrenoceptors in the hypothalamus, contributing to our understanding of brain chemistry and neuropharmacology (Kuboia et al., 1996).
Study of Metabolic Activation in Carcinogens : Ziegler et al. (1988) investigated the N-methylation of primary arylamines (including benzylamine derivatives) as a potential mechanism for the metabolic activation of carcinogenic compounds, important in toxicology and cancer research (Ziegler et al., 1988).
Optical Characterization in Material Science : Aarthi and Raja (2019) focused on the optical characterization of semi-organic crystals involving 4-methylbenzylammonium chloride, significant in material science and optoelectronics (Aarthi & Raja, 2019).
Photodynamic Therapy in Cancer Treatment : Pişkin et al. (2020) synthesized zinc phthalocyanine with benzenesulfonamide derivatives for use in photodynamic therapy, demonstrating the role of these compounds in innovative cancer treatments (Pişkin et al., 2020).
Propriétés
IUPAC Name |
5-(aminomethyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKONRUAAUIJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine](/img/structure/B7905070.png)

![2-Methyl-6-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B7905079.png)


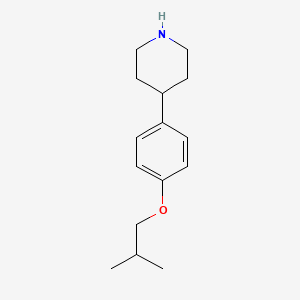

![6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B7905117.png)
